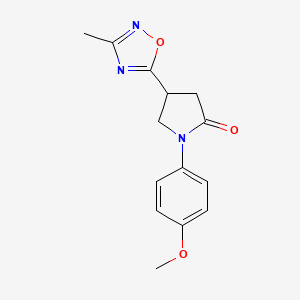
1-(4-methoxyphenyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methoxyphenyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one (abbreviated as MPMOP) is a heterocyclic compound with a pyrrole ring and an oxadiazole ring. It is a white, crystalline solid that is insoluble in water. MPMOP is used in a variety of scientific research applications, including as a drug target, a catalyst, and a fluorescent dye. It is also used in biochemical and physiological studies, as well as in laboratory experiments.
科学的研究の応用
1-(4-methoxyphenyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one has a variety of scientific research applications. It has been used as a drug target, a catalyst, and a fluorescent dye. It has also been used in a variety of biochemical and physiological studies, such as the study of the effects of drugs on the nervous system. In addition, 1-(4-methoxyphenyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one has been used in laboratory experiments to study the physical and chemical properties of compounds.
作用機序
1-(4-methoxyphenyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one has a variety of mechanisms of action. It acts as a drug target, a catalyst, and a fluorescent dye. As a drug target, 1-(4-methoxyphenyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one binds to specific receptors and enzymes in the body, which can alter the activity of the target molecule. As a catalyst, 1-(4-methoxyphenyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one can accelerate the rate of a chemical reaction. As a fluorescent dye, 1-(4-methoxyphenyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one can be used to detect the presence of specific molecules in a sample.
Biochemical and Physiological Effects
1-(4-methoxyphenyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one has a variety of biochemical and physiological effects. It has been shown to have an inhibitory effect on the activity of certain enzymes, such as acetylcholinesterase, which is involved in the transmission of nerve impulses. 1-(4-methoxyphenyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one has also been shown to have a stimulatory effect on certain hormones, such as epinephrine, which is involved in the regulation of metabolism. In addition, 1-(4-methoxyphenyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one has been shown to have an inhibitory effect on certain proteins, such as calmodulin, which is involved in the regulation of calcium levels in the body.
実験室実験の利点と制限
1-(4-methoxyphenyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and can be used in a variety of applications. Another advantage is that it has a variety of biochemical and physiological effects, which makes it useful for studying the effects of drugs on the body. A limitation is that it is insoluble in water, which can make it difficult to use in certain experiments.
将来の方向性
There are a variety of potential future directions for research involving 1-(4-methoxyphenyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one. One potential direction is to further explore its potential as a drug target and a catalyst. Another potential direction is to investigate its effects on other biochemical and physiological pathways, such as those involved in cancer and neurological diseases. In addition, further research could be conducted to explore its potential use as a fluorescent dye. Finally, further research could be conducted to explore the potential of 1-(4-methoxyphenyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one as an industrial chemical.
合成法
1-(4-methoxyphenyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one can be synthesized using a variety of methods, including the condensation of 4-methoxyphenol and 3-methyl-1,2,4-oxadiazole-5-carbaldehyde. This reaction is catalyzed by a strong acid, such as sulfuric acid or hydrochloric acid. The reaction proceeds through a nucleophilic substitution of the oxadiazole ring with the phenolic group of the 4-methoxyphenol, resulting in the formation of the desired product.
特性
IUPAC Name |
1-(4-methoxyphenyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-9-15-14(20-16-9)10-7-13(18)17(8-10)11-3-5-12(19-2)6-4-11/h3-6,10H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVVLDZQQFYAYJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CC(=O)N(C2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B6578762.png)
![3-[2-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-4-yl]-2H-chromen-2-one](/img/structure/B6578767.png)


![2-{[4-(butane-1-sulfonyl)piperazin-1-yl]methyl}-1H-1,3-benzodiazole](/img/structure/B6578796.png)
![4-[(5-methoxy-1H-1,3-benzodiazol-2-yl)methyl]-N,N-dimethylpiperazine-1-sulfonamide](/img/structure/B6578800.png)
![2-({4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-1-yl}methyl)-1-methyl-1H-1,3-benzodiazole](/img/structure/B6578805.png)
![1-butyl-5-(3-hydroxyphenyl)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidine-2,4,7-trione](/img/structure/B6578827.png)
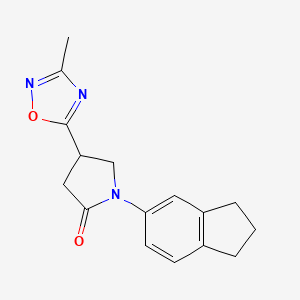
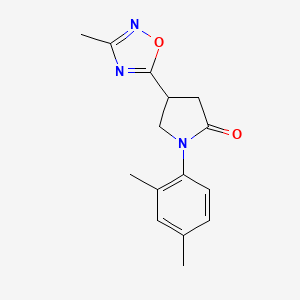
![1-(2,6-dimethylphenyl)-4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B6578840.png)
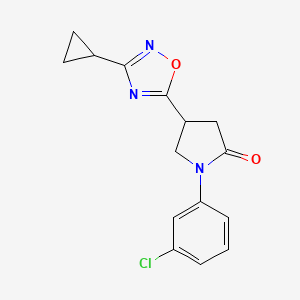
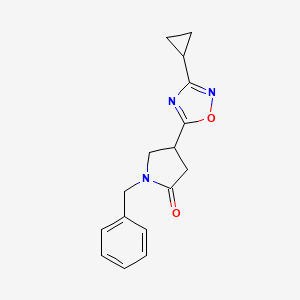
![1-(3-fluorophenyl)-4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one](/img/structure/B6578865.png)